N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Controlled drug release Sol-gel coating Mesoporous silica

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (CAS 68845-16-9), a dipodal diamine-functional organosilane with the molecular formula C14H36N2O6Si2 and molecular weight 384.62 g/mol , is characterized by two secondary amine groups and six hydrolyzable methoxysilyl groups. This compound serves as a bridging silane coupling agent and surface modifier , enabling covalent attachment to inorganic substrates while providing amine functionality for organic compatibility.

Molecular Formula C14H36N2O6Si2
Molecular Weight 384.62 g/mol
CAS No. 68845-16-9
Cat. No. B1360185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine
CAS68845-16-9
Molecular FormulaC14H36N2O6Si2
Molecular Weight384.62 g/mol
Structural Identifiers
SMILESCO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC
InChIInChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3
InChIKeyHZGIOLNCNORPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (CAS 68845-16-9): Technical Procurement Specifications and Comparative Selection Guide


N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (CAS 68845-16-9), a dipodal diamine-functional organosilane with the molecular formula C14H36N2O6Si2 and molecular weight 384.62 g/mol [1], is characterized by two secondary amine groups and six hydrolyzable methoxysilyl groups . This compound serves as a bridging silane coupling agent and surface modifier , enabling covalent attachment to inorganic substrates while providing amine functionality for organic compatibility. Its dipodal architecture, featuring two silicon centers per molecule, distinguishes it from conventional monopodal aminosilanes and underpins the differential performance characteristics quantified in subsequent sections.

Why N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine Cannot Be Directly Substituted by Conventional Monoamine or Dipodal Analogs


Conventional monopodal aminosilanes (e.g., APTMS, AEPTMS) and structurally related dipodal silanes (e.g., BTMSPA, BTESE) exhibit fundamentally different performance profiles in sol-gel reactivity, controlled release barrier efficacy, and catalytic modification outcomes that preclude direct substitution without quantitative performance verification. As demonstrated by Tan and Rankin [1], the presence of a basic amine group in BTMSPA reverses the expected reactivity trend in basic sol-gel conditions relative to non-amine bridged silanes—an effect attributable to solvation phenomena near the reactive silicon site. The ethylenediamine-bridged analog (TSPED) extends this structure-activity divergence further, with documented differences in hydrolysis-condensation kinetics, coating permeability, and surface functionalization efficiency. The following evidence items quantify these compound-specific performance differentials against named comparators under controlled experimental conditions.

Quantitative Comparative Evidence: N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (TSPED) vs. Structurally Related Silanes


TSPED Coating Demonstrates Superior Controlled Release Suppression Relative to TEOS, PTES, and OTES Coatings on Mesoporous Silica

In a comparative study of seven organosilane precursors for sol-gel barrier coatings on mesoporous silica tablets, TSPED was one of four bridged silanes (along with TSH, TSO, and TSPA) found to be more effective in suppression of vitamin B1 release than the other three coatings (TEOS, PTES, OTES) [1]. The study systematically examined organosilane type, concentration, number of coatings, drying temperature, and release media on VB1 release kinetics.

Controlled drug release Sol-gel coating Mesoporous silica Barrier coating

Amine-Containing Dipodal Silanes Exhibit Reversed Reactivity Trends in Basic Sol-Gel Conditions Versus Non-Amine Bridged Silanes

Tan and Rankin [1] investigated the early reaction kinetics of six silanes under basic and acidic conditions. In basic conditions, BTMSPA (bis(trimethoxysilylpropyl)amine)—the monopodal amine analog of TSPED—defied the expected inductive and steric trends. Hydrolysis rate coefficients of BTMSE, TMOS, MTMS, and BTMSPA were similar in value and almost one order of magnitude larger than the coefficients of BTMSH and TEOS [1]. Notably, BTMSPA in basic conditions was the only silane that defied the structure-reactivity correlation based purely on electron density and steric factors, attributed to solvation effects near the reactive silicon site from the basic amine group [1].

Sol-gel kinetics Hydrolysis rate Organosilica synthesis Reactivity prediction

TSPED-Modified Hierarchical Zeolite Increases DCPD Epoxidation Conversion by 11.5%

In the preparation of hierarchical Ti-Sil-BEA zeolite for dicyclopentadiene (DCPD) epoxidation, the introduction of TSPED via silanization modification led to a reduction in zeolite size and alteration of the mesoporous structure, which improved catalytic performance [1]. The DCPD conversion increased by 11.5% following TSPED modification relative to the unmodified baseline zeolite [1].

Zeolite modification Heterogeneous catalysis Epoxidation Silanization

TSPED Exhibits Enhanced Hydrolytic Stability as Coupling Agent for Polyamides

Multiple technical datasheets and vendor specifications identify TSPED specifically as a 'coupling agent for polyamides with enhanced hydrolytic stability' [1]. This property is attributed to the dipodal diamine architecture, which provides stronger interfacial bonding and greater resistance to hydrolytic degradation compared to monopodal aminosilane alternatives in polyamide composite applications. The compound is also noted to provide improved solder resistance for printed circuit boards .

Polyamide coupling Hydrolytic stability Composite durability Interfacial adhesion

Copper(II)-Imprinted TSPED Xerogel Achieves 95% Cu²⁺ Removal Within 15 Minutes and Separation Factor >85 vs. Zn²⁺

Burleigh et al. [1] synthesized mesoporous sol-gels using bis[(3-trimethoxysilyl)propyl]ethylenediamine as the functional monomer for double-imprinted metal ion sorbents. The copper(II)-imprinted gel removed 95% of copper from a 10⁻⁴ mol/L aqueous solution within 15 minutes and absorbed 99.3% total copper [1]. The material achieved copper distribution coefficients (Kd) as high as 12,000 at 10⁻⁴ mol/L and a separation factor (α) >85 with respect to copper(II) in an aqueous Cu²⁺-Zn²⁺ system at pH 5.0 [1]. The imprinted gel showed significantly enhanced copper(II) uptake capacities at various concentrations compared to a non-imprinted control gel made without the metal ion template [1].

Metal ion separation Molecular imprinting Selective sorption Wastewater treatment

Validated Application Scenarios for N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine Based on Comparative Evidence


Controlled-Release Barrier Coatings on Mesoporous Substrates

TSPED is indicated for sol-gel barrier coatings where superior release suppression is required relative to monopodal alkylsilanes. The compound's performance classification as 'more effective' for VB1 release suppression (alongside TSH, TSO, TSPA) positions it as a preferred precursor over TEOS, PTES, and OTES when designing diffusion barriers on mesoporous silica drug delivery systems or corrosion-resistant coatings on porous surfaces [1].

Selective Metal Ion Sorbents via Molecular Imprinting

TSPED is uniquely suited for fabricating molecularly imprinted sorbents targeting divalent transition metals (particularly Cu²⁺) where high selectivity and rapid uptake kinetics are required. The ethylenediamine bridge provides a pre-organized bidentate coordination site that, when imprinted, achieves separation factors exceeding 85 for Cu²⁺ over Zn²⁺ with 95% removal within 15 minutes [2]. This performance is not attainable with monopodal aminosilanes lacking the diamine chelating geometry.

Hierarchical Zeolite Functionalization for Enhanced Catalytic Activity

TSPED modification during zeolite synthesis is validated for improving catalytic conversion in epoxidation reactions. The documented 11.5% increase in DCPD conversion following TSPED silanization [3] provides quantitative justification for selecting this silane over unmodified synthesis routes or alternative structural modifiers when optimizing hierarchical zeolite catalysts.

Polyamide Composite Coupling Requiring Long-Term Hydrolytic Stability

TSPED is specifically recommended as a coupling agent for polyamide-based composites where enhanced hydrolytic stability is required for durable interfacial adhesion in humid or aqueous service environments [4]. Applications include mineral-reinforced nylon 6, nylon 6/6, and PBT composites where the dipodal architecture provides stronger, more hydrolysis-resistant bonding than monopodal aminosilane alternatives.

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